molecular formula C9H6BrClN2O B2970751 1-(5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-chloro-ethanone CAS No. 1351478-05-1

1-(5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-chloro-ethanone

Cat. No. B2970751
CAS RN: 1351478-05-1
M. Wt: 273.51
InChI Key: MNXYXGITZQLUFG-UHFFFAOYSA-N
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Description

The compound “1-(5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-chloro-ethanone” is a derivative of 1H-pyrrolo[2,3-b]pyridine . It is a heterocyclic molecule that can be utilized as a pharmaceutical building block . The molecular formula is C7H5BrN2 .


Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, including the compound , has been reported in the literature . The compound was obtained by a one-step substitution reaction . The structure of the compound was confirmed by 1H NMR, 13C NMR, FTIR, and X-ray diffraction .


Molecular Structure Analysis

The molecular structure of the compound has been studied using density functional theory (DFT) and compared with X-ray diffraction values . The compound forms an essentially planar aza-indole skeleton .


Chemical Reactions Analysis

The compound is a derivative of 1H-pyrrolo[2,3-b]pyridine and can undergo various chemical reactions. For instance, it can be used as an intermediate in the synthesis of other compounds .


Physical And Chemical Properties Analysis

The compound has a molecular formula of C7H5BrN2 and an average mass of 197.032 Da . Further physical and chemical properties of the compound have been studied by analyzing the molecular electrostatic potential and frontier molecular orbital of the compound .

Scientific Research Applications

Hydrogen-bonding Patterns in Enaminones

Enaminones, including compounds with bromo and pyrrolopyridine groups, exhibit unique hydrogen-bonding patterns. These patterns involve bifurcated intra- and intermolecular hydrogen bonding between secondary amine and carbonyl groups, forming six-membered hydrogen-bonded rings and centrosymmetric dimers. Such structures are further stabilized by weak interactions like C-H...Br, Br...O, C-H...π, and C-H...O, contributing to the crystal structures of these compounds (Balderson et al., 2007).

Synthesis of Pyrroles

Pyrroles, including derivatives similar to the compound , can be synthesized via simple air oxidation or dehydrogenation reactions. This process involves the use of reagents like tetrachloro-1,4-benzoquinone, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone, or N-bromosuccinimide, transforming N-protected dihydropyrrole derivatives into corresponding pyrroles with high yield (Shim et al., 1990).

Structural Analyses of Bromopyrrole Moieties

The bromopyrrole moiety, similar to that in the compound of interest, has been analyzed in various contexts, such as in studies of oroidin, pyrrolomycin B, and other halopyrroles. These analyses focus on bond distances and angles, revealing sensitivity of pyrrole ring structures to electronic and chemical properties of substituents (Emge et al., 2003).

Catalytic Behavior in Ethylene Reactivity

Compounds containing quinoxalinylpyridines, which are structurally related to the compound , demonstrate catalytic behavior in reactions involving ethylene. Upon activation with methylaluminoxane, these compounds exhibit good catalytic activities for ethylene reactivity, such as oligomerization and polymerization (Sun et al., 2007).

Synthesis and Chemical Transformations

The synthesis and transformation of halogenated compounds, including bromo and chloro derivatives similar to the compound , have been explored. These studies involve various reactions, such as dehalogenation, bromination, and cyclization, contributing to the understanding of chemical properties and reactivity of such compounds (Ueno et al., 1982).

Mechanism of Action

The compound is a derivative of 1H-pyrrolo[2,3-b]pyridine, which has been reported to have potent activities against FGFR1, 2, and 3 . This suggests that the compound might also have similar activities, although specific studies on the compound’s mechanism of action are not available in the retrieved papers.

properties

IUPAC Name

1-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-chloroethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrClN2O/c10-5-1-6-7(8(14)2-11)4-13-9(6)12-3-5/h1,3-4H,2H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNXYXGITZQLUFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1C(=CN2)C(=O)CCl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a suspension of AlCl3 (3.38 g, 25.38 mmol) in dichloromethane (100 mL) was added 5-Bromo-1H-pyrrolo[2,3-b]pyridine (1 g, 5.07 mmol). After stirring for 30 min, chloroacetyl chloride (2.84 g, 25.38 mmol) was added and the reaction mixture was stirred for 2 hours at room temperature. On completion, solvents were evaporated and quenched with aq. NaHCO3 solution at 0° C. Resulting mixture was extracted with EtOAc. The organic layer was dried over Na2SO4 and filtered through a plug of silica gel. Solvent was evaporated to dryness to give 1-(5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-chloro-ethanone (1.3 g, 93% yield).
Name
Quantity
3.38 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
2.84 g
Type
reactant
Reaction Step Three

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